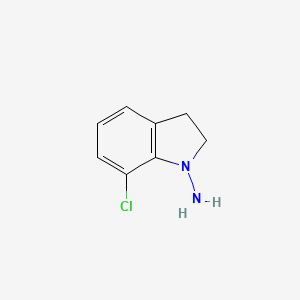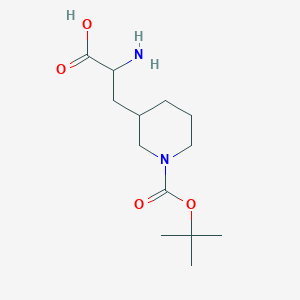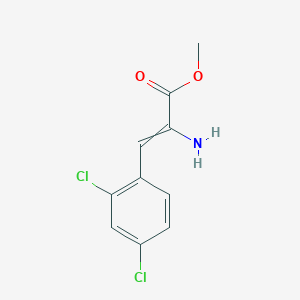![molecular formula C11H19F2N3 B11727948 butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)
butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl({[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amin ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezifische Verbindung zeichnet sich durch das Vorhandensein einer Butylgruppe, einer Difluorethylgruppe und einer Methylgruppe aus, die an den Pyrazolring gebunden sind. Die einzigartige Struktur der Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung und industriellen Anwendungen interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butyl({[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden. In diesem Fall wäre das Diketon mit einer Difluorethylgruppe und einer Methylgruppe substituiert.
Alkylierung: Das resultierende Pyrazol wird dann in Gegenwart einer Base wie Kaliumcarbonat mit Butylbromid alkyliert, um die Butylgruppe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie der Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Pyrazolring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können auf die Difluorethylgruppe abzielen, wodurch sie möglicherweise in eine nicht-fluorierte Ethylgruppe umgewandelt wird.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Amingruppe, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Pyrazolderivaten führen, während Substitutionsreaktionen eine Vielzahl von N-substituierten Aminen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Butyl({[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie für die Untersuchung der Enzyminhibition und Rezeptorbindung nützlich macht.
Industrie: Die Verbindung kann zur Herstellung von Spezialchemikalien und -materialien verwendet werden, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von Butyl({[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Difluorethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, während der Pyrazolring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Butyl({[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl})amin
- Butyl({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl})amin
Einzigartigkeit
Butyl({[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amin ist durch das spezifische Substitutionsschema am Pyrazolring einzigartig. Das Vorhandensein der Difluorethylgruppe an der 1-Position und der Methylgruppe an der 5-Position unterscheidet es von anderen ähnlichen Verbindungen. Diese einzigartige Struktur kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C11H19F2N3 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C11H19F2N3/c1-3-4-5-14-6-10-7-15-16(9(10)2)8-11(12)13/h7,11,14H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
BGAGYZGBXGJSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=C(N(N=C1)CC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)



![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)




